molecular formula C12H12O3 B2736999 6,7,8,9-Tetrahydrocyclohepta[f][1,3]benzodioxol-5-one CAS No. 93399-51-0

6,7,8,9-Tetrahydrocyclohepta[f][1,3]benzodioxol-5-one

Cat. No.: B2736999
CAS No.: 93399-51-0
M. Wt: 204.225
InChI Key: VUVHXWUSJIUKRA-UHFFFAOYSA-N
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Description

6,7,8,9-Tetrahydrocyclohepta[f][1,3]benzodioxol-5-one is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7,8,9-Tetrahydrocyclohepta[f][1,3]benzodioxol-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,2-dihydroxybenzene with cycloheptanone in the presence of an acid catalyst to form the desired bicyclic structure . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

6,7,8,9-Tetrahydrocyclohepta[f][1,3]benzodioxol-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

6,7,8,9-Tetrahydrocyclohepta[f][1,3]benzodioxol-5-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 6,7,8,9-Tetrahydrocyclohepta[f][1,3]benzodioxol-5-one involves its interaction with specific molecular targets. For instance, its derivatives may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets depend on the specific derivative and its intended application .

Comparison with Similar Compounds

Similar Compounds

    6,7,8,9-Tetrahydrocyclohepta[b]pyridin-5-one: Similar in structure but contains a nitrogen atom in the ring.

    6,7,8,9-Tetrahydrocyclohepta[c]pyran-5-one: Contains an oxygen atom in the ring instead of the dioxolane moiety.

Uniqueness

6,7,8,9-Tetrahydrocyclohepta[f][1,3]benzodioxol-5-one is unique due to its dioxolane ring fused with a cycloheptane ring, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

6,7,8,9-tetrahydrocyclohepta[f][1,3]benzodioxol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O3/c13-10-4-2-1-3-8-5-11-12(6-9(8)10)15-7-14-11/h5-6H,1-4,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUVHXWUSJIUKRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)C2=CC3=C(C=C2C1)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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